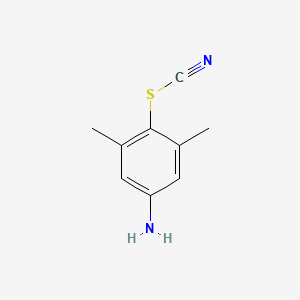
3,5-dimethyl-4-thiocyanatoaniline
Overview
Description
3,5-dimethyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of an amino group, two methyl groups, and a thiocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-thiocyanatoaniline typically involves the reaction of 4-Amino-2,6-dimethylphenyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted thiocyanates and isothiocyanates.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amines and related compounds.
Scientific Research Applications
3,5-dimethyl-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-thiocyanatoaniline involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl thiocyanate
- 4-Amino-2,6-dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl thiocyanate
Comparison
3,5-dimethyl-4-thiocyanatoaniline is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(4-amino-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H10N2S/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4H,11H2,1-2H3 |
InChI Key |
XOSJWLNVZLKSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC#N)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














